Propanamide, N,N-dipentyl-
Description
This structural modification enhances its lipophilicity compared to simpler alkyl or aryl-substituted propanamides. Propanamide derivatives are widely studied for their roles in organic synthesis, pharmaceuticals, and material science, often due to their reactivity and ability to interact with biological targets .
Properties
CAS No. |
111085-13-3 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N,N-dipentylpropanamide |
InChI |
InChI=1S/C13H27NO/c1-4-7-9-11-14(13(15)6-3)12-10-8-5-2/h4-12H2,1-3H3 |
InChI Key |
IAAOAFJBZMJOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N,N-dipentyl- can be synthesized through several methodsAnother method involves the dehydration of ammonium propionate in the presence of pentylamine .
Industrial Production Methods
In industrial settings, the production of Propanamide, N,N-dipentyl- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N,N-dipentyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Trends and Differences
- Lipophilicity : N,N-dipentylpropanamide’s pentyl groups likely increase its lipid solubility compared to N,N-dimethylpropanamide (logP ~1.2 inferred from vs. estimated higher logP for dipentyl). This property is critical for drug delivery systems targeting lipid membranes .
- Thermal Stability : Aromatic substituents (e.g., diphenyl in 2-methyl-N,N-diphenylpropanamide) confer higher melting points (90°C) compared to alkyl-substituted analogs, which may exhibit lower thermal stability due to weaker van der Waals interactions .
- Pharmacological Relevance: Compounds like N-acetyl Norfentanyl highlight the role of propanamide derivatives in opioid synthesis, whereas simpler alkyl-substituted propanamides (e.g., N,N-dimethyl) are more common in industrial applications .
Research Findings and Data Gaps
- Anticonvulsant Activity: Propanamide derivatives are reported to interact with neuronal membranes, reducing sodium permeability and seizure activity .
- Synthetic Challenges : Longer alkyl chains (e.g., pentyl) may complicate synthesis due to steric effects, contrasting with smaller substituents like methyl or acetyl groups .
- Data Limitations : Specific properties (e.g., melting point, solubility) for N,N-dipentylpropanamide are absent in the evidence, necessitating extrapolation from analogs like 2-methyl-N,N-diphenylpropanamide (melting point 90°C, density ~1.08 g/cm³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
